molecular formula C8H7LiN2O3 B2716357 Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate CAS No. 2031268-77-4

Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate

Numéro de catalogue: B2716357
Numéro CAS: 2031268-77-4
Poids moléculaire: 186.1
Clé InChI: XFGMOOLOMLEWBW-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate” is a chemical compound with the molecular formula C8H7LiN2O3 . It is also known by its CAS No. 2031268-77-4 . The compound’s structure can be represented by the canonical SMILES notation: [Li+].C=C(CN1C=NC=CC1=O)C(=O)[O-] .

Applications De Recherche Scientifique

Biomarkers of Lithium Response in Bipolar Disorder

Marie-Claire et al. (2020) discovered a DNA methylation signature that differentiates between excellent and non-response to lithium in patients with bipolar disorder type 1. Their study highlighted that distinct blood DNA methylation profiles are associated with the prophylactic response to lithium, providing a potential biomarker for predicting treatment outcomes. This research underscores the genetic underpinnings that may influence the efficacy of lithium treatment in bipolar disorder, suggesting a move towards personalized medicine (Marie-Claire et al., 2020).

Lithium and Brain Structure

Research indicates lithium's potential neuroprotective effects. Moore et al. (2000) provided in vivo evidence supporting lithium's role in increasing N-acetyl-aspartate (NAA) in the human brain, suggesting its neurotrophic effects. This increase in NAA, a marker for neuronal health and function, hints at lithium's capability to enhance neuronal viability and function, offering insights into its long-term beneficial effects on the brain (Moore et al., 2000).

Lithium in Preventing Grey Matter Atrophy

Hozer et al. (2020) conducted an international multicenter study revealing that lithium prevents grey matter atrophy in patients with bipolar disorder. Their findings support the hypothesis that lithium exerts neurotrophic and neuroprotective effects, potentially limiting pathological grey matter atrophy in key brain regions associated with bipolar disorder. This contributes to the understanding of lithium's mechanisms of action beyond its mood-stabilizing properties (Hozer et al., 2020).

Lithium's Role in Amnestic Mild Cognitive Impairment

Forlenza et al. (2019) studied the clinical and biological effects of long-term lithium treatment in older adults with amnestic mild cognitive impairment (MCI), a condition associated with a high risk for Alzheimer's disease. They found that lithium treatment attenuates cognitive and functional decline in amnestic MCI and modifies Alzheimer's disease-related biomarkers. This suggests lithium's disease-modifying properties, highlighting its potential application in the treatment or prevention of dementia and Alzheimer's disease (Forlenza et al., 2019).

Propriétés

IUPAC Name

lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3.Li/c1-6(8(12)13)4-10-5-9-3-2-7(10)11;/h2-3,5H,1,4H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGMOOLOMLEWBW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C=C(CN1C=NC=CC1=O)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.